Cas no 374564-35-9 (Potassium 4-Bromophenyltrifluoroborate)

Potassium 4-Bromophenyltrifluoroborate 化学的及び物理的性質
名前と識別子
-
- Potassium (4-bromophenyl)trifluoroborate
- 4-Bromobenzenetrifluoroboric acid potassium salt~4-Bromophenyltrifluoroboric acid potassium salt
- Potassium 4-bromophenyltrifluoroborate
- potassium,(4-bromophenyl)-trifluoroboranuide
- EN300-3172249
- potassium;(4-bromophenyl)-trifluoroboranuide
- I12149
- 374564-35-9
- SCHEMBL9894268
- CS-0041331
- AS-2314
- MFCD02093978
- POTASSIUM (4-BROMOPHENYL)TRIFLUOROBORANUIDE
- AB10871
- A823667
- AM86917
- Potassium 4-bromophenyl trifluoroborate
- AKOS015910171
- DTXSID90635486
- POTASSIUM4-BROMOPHENYLTRIFLUOROBORATE
- Potassium (4-bromophenyl)(trifluoro)borate(1-)
- Potassium (4-bromophenyl)-trifluoro-boranuide
- Potassium 4-Bromophenyltrifluoroborate
-
- MDL: MFCD02093978
- インチ: InChI=1S/C6H4BBrF3.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1
- InChIKey: YTSKPQQWISZEQO-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)Br)[B-](F)(F)F.[K+]
- BRN: 9297533
計算された属性
- せいみつぶんしりょう: 261.91800
- どういたいしつりょう: 261.918
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 白色固体
- ゆうかいてん: 250°C(lit.)
- ふってん: No data available
- フラッシュポイント: No data available
- すいようせい: Soluble in water.
- PSA: 0.00000
- LogP: 2.50350
- じょうきあつ: No data available
- ようかいせい: 水に溶ける
Potassium 4-Bromophenyltrifluoroborate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
Potassium 4-Bromophenyltrifluoroborate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-2314-25G |
Potassium 4-bromophenyltrifluoroborate |
374564-35-9 | >95% | 25g |
£308.00 | 2025-02-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17967-1g |
Potassium 4-bromophenyltrifluoroborate, 97% |
374564-35-9 | 97% | 1g |
¥1347.00 | 2023-03-16 | |
Enamine | EN300-3172249-0.25g |
potassium (4-bromophenyl)trifluoroboranuide |
374564-35-9 | 95.0% | 0.25g |
$393.0 | 2025-03-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P84980-10g |
Potassium (4-bromophenyl)trifluoroborate |
374564-35-9 | 10g |
¥356.0 | 2021-09-04 | ||
abcr | AB180459-10 g |
Potassium 4-bromophenyltrifluoroborate, 97%; . |
374564-35-9 | 97% | 10 g |
€131.10 | 2023-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P856020-5g |
potassium,(4-bromophenyl)-trifluoroboranuide |
374564-35-9 | 98% | 5g |
¥276.30 | 2022-09-01 | |
AK Scientific | AMTB079-25g |
Potassium 4-bromophenyltrifluoroborate |
374564-35-9 | 98% | 25g |
$200 | 2025-02-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OQ918-1g |
Potassium 4-Bromophenyltrifluoroborate |
374564-35-9 | 98% | 1g |
102.0CNY | 2021-08-03 | |
Alichem | A019108108-25g |
Potassium (4-bromophenyl)trifluoroborate |
374564-35-9 | 95% | 25g |
$200.90 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P84980-5g |
Potassium (4-bromophenyl)trifluoroborate |
374564-35-9 | 5g |
¥206.0 | 2021-09-04 |
Potassium 4-Bromophenyltrifluoroborate 関連文献
-
1. Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenylsXinmin Li,Chun Liu,Lei Wang,Qing Ye,Xin Jin,Zilin Jin Org. Biomol. Chem. 2018 16 8719
-
Nobuhito Sakamoto,Masahiko Ohta,Kenta Kokado,Kazuki Sada New J. Chem. 2019 43 14853
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Bromobenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Halobenzenes Bromobenzenes
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Potassium 4-Bromophenyltrifluoroborateに関する追加情報
Comprehensive Overview of Potassium 4-Bromophenyltrifluoroborate (CAS 374564-35-9)
Potassium 4-Bromophenyltrifluoroborate (CAS 374564-35-9) is a highly versatile organoboron compound widely utilized in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. This compound, characterized by its aryltrifluoroborate structure, offers exceptional stability and reactivity, making it a preferred choice for pharmaceutical intermediates, agrochemicals, and advanced material synthesis. With the growing demand for green chemistry and sustainable methodologies, Potassium 4-Bromophenyltrifluoroborate has gained prominence due to its water solubility and reduced toxicity compared to traditional boronic acids.
The compound’s molecular formula, C6H4BrBF3K, highlights its unique bromophenyl functional group, which facilitates selective coupling reactions. Researchers and industries frequently search for "CAS 374564-35-9 applications" or "4-Bromophenyltrifluoroborate synthesis," reflecting its critical role in drug discovery and material science. Recent studies emphasize its compatibility with microwave-assisted synthesis and flow chemistry, aligning with trends toward automation and efficiency in chemical manufacturing.
One of the key advantages of Potassium 4-Bromophenyltrifluoroborate is its stability under ambient conditions, addressing common challenges associated with boronic acid derivatives. This property makes it ideal for storage and transportation, reducing costs for laboratories and production facilities. Queries like "stable trifluoroborate reagents" or "arylboron compound handling" underscore its practical benefits in industrial settings.
In pharmaceutical research, this compound is pivotal for constructing biaryl scaffolds, a structural motif found in numerous FDA-approved drugs. Its 4-bromo substituent enables further functionalization, catering to the rising demand for structure-activity relationship (SAR) studies. Analysts tracking "boron-based drug candidates" or "cross-coupling catalysts" will find this reagent indispensable for high-throughput screening and lead optimization.
From an environmental perspective, Potassium 4-Bromophenyltrifluoroborate aligns with the principles of atom economy and waste minimization. Its high reactivity reduces the need for excess reagents, a topic frequently explored in searches for "sustainable coupling reactions." Additionally, its compatibility with aqueous reaction media supports the shift toward solvent-free or water-based processes, a hotspot in green chemistry innovations.
For analytical chemists, the compound’s distinct NMR and MS spectra (e.g., 19F NMR at −140 ppm) provide reliable characterization data, addressing common queries like "trifluoroborate spectral analysis." Its crystalline form ensures consistent purity, critical for reproducibility in academic and industrial research. Manufacturers often highlight its ≥95% purity to meet stringent quality standards for high-value chemical intermediates.
Emerging applications in OLED materials and conductive polymers further expand the utility of Potassium 4-Bromophenyltrifluoroborate. Searches related to "boron in electronic materials" reflect its potential in next-generation technologies. As the chemical industry evolves toward precision synthesis, this compound’s role in C-H activation and late-stage functionalization continues to attract R&D investment.
In summary, Potassium 4-Bromophenyltrifluoroborate (CAS 374564-35-9) stands at the intersection of innovation and practicality, addressing demands across pharmaceuticals, materials science, and sustainable chemistry. Its robust performance in diverse reaction conditions ensures its relevance in cutting-edge research and industrial applications.
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